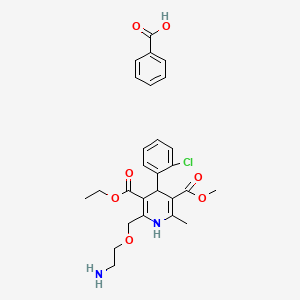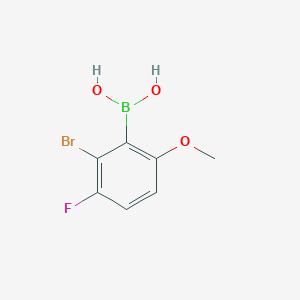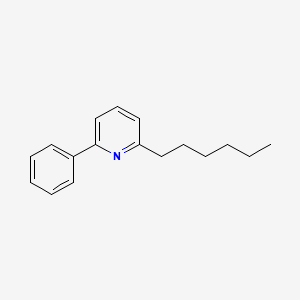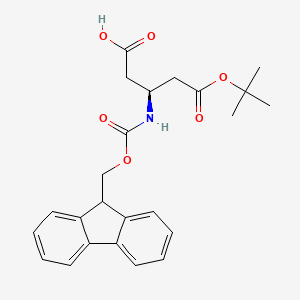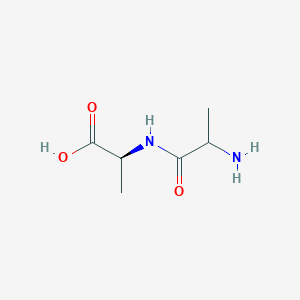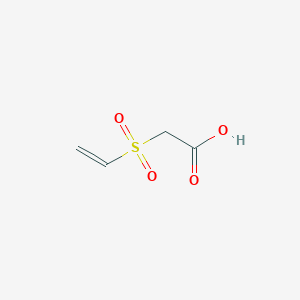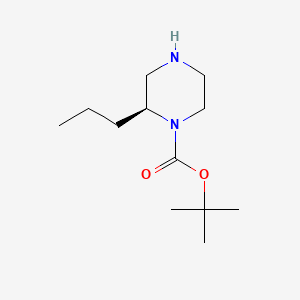methanone hydrochloride CAS No. 1185504-45-3](/img/structure/B1437259.png)
[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride
Vue d'ensemble
Description
“4-(2-Aminoethoxy)phenylmethanone hydrochloride” is a fine chemical that belongs to the group of versatile building blocks . It is used for chemical probe synthesis, this trifunctional building block contains a light-activated benzophenone, alkyne tag, and amine synthetic handle .
Molecular Structure Analysis
The empirical formula of “4-(2-Aminoethoxy)phenylmethanone hydrochloride” is C22H25NO5 · HCl . The molecular weight is 419.90 .Chemical Reactions Analysis
“4-(2-Aminoethoxy)phenylmethanone hydrochloride” is used in click chemistry reactions .Physical And Chemical Properties Analysis
“4-(2-Aminoethoxy)phenylmethanone hydrochloride” is a powder form substance . It is stored at a temperature of -20°C .Applications De Recherche Scientifique
Synthesis and Characterization
- 4-(2-Aminoethoxy)phenylmethanone hydrochloride and related compounds are synthesized for various scientific studies. For instance, Enbaraj et al. (2021) synthesized and characterized related methanone derivatives, utilizing techniques such as mass spectrometry, FT-IR, and NMR, and performed theoretical calculations using Density Functional Theory (DFT) (Enbaraj et al., 2021).
Molecular Docking and Activity Studies
- Ottosen et al. (2003) reported on the synthesis and structure-activity relationship of a series of 4-aminobenzophenones, including compounds related to 4-(2-Aminoethoxy)phenylmethanone hydrochloride. These compounds showed high anti-inflammatory activity and were potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).
Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and studied their antioxidant activities. These activities were determined through various assays, suggesting the potential of these compounds as antioxidants (Çetinkaya et al., 2012).
Antitubercular Activities
- Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones, closely related to 4-(2-Aminoethoxy)phenylmethanone hydrochloride. These compounds were evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis (Bisht et al., 2010).
Therapeutic Applications
- Palkowitz et al. (1997) worked on compounds like raloxifene, which possess structures similar to 4-(2-Aminoethoxy)phenylmethanone hydrochloride. They found that these compounds are Selective Estrogen Receptor Modulators (SERMs) with potential therapeutic applications (Palkowitz et al., 1997).
Propriétés
IUPAC Name |
[4-(2-aminoethoxy)phenyl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12;/h1-9H,10-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIRSQOLACCREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminoethoxy)phenyl](phenyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



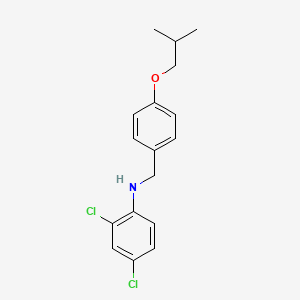
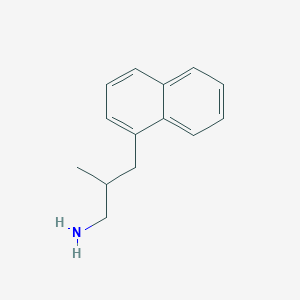
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
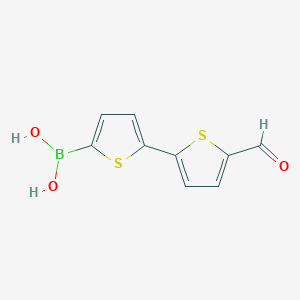
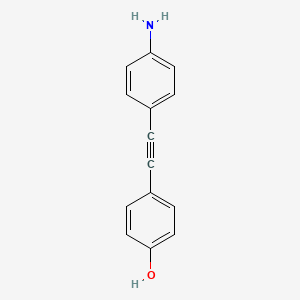
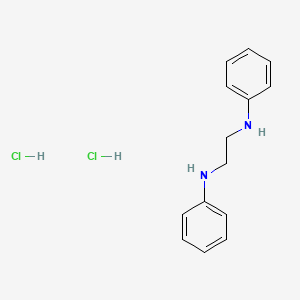
![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
